Studies suggest citronellal may possess antimicrobial properties. Research published in the journal Industrial Crops and Products investigated the antifungal activity of citronellal against various fungi. The results showed citronellal was effective against all the tested fungi strains [1]. Another study published in Mycoses explored the potential of citronellal oil to treat Candida albicans, a fungus that can cause infections. The study found that citronellal oil had antifungal activity against C. albicans [2].
Citronellal, also known as rhodinal, is a monoterpenoid aldehyde with the molecular formula C₁₀H₁₈O. It is primarily recognized as a key component in citronella oil, contributing to its characteristic lemon scent. Citronellal is predominantly found in the essential oils of various plants, including Cymbopogon species (such as lemongrass), lemon-scented gum, and lemon-scented tea tree. The (S)-(−)-enantiomer of citronellal constitutes up to 80% of the oil derived from kaffir lime leaves, which is responsible for its unique aroma. In addition to its aromatic properties, citronellal exhibits significant biological activities, including insect repellent and antifungal properties .
Citronellal is well-known for its biological activities:
Citronellal can be synthesized through several methods:
Citronellal has a wide range of applications across various industries:
Studies have explored the interactions of citronellal with other compounds and environmental factors:
Citronellal shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Citral | C₁₀H₁₈O | A mixture of two isomers (geranial and neral), used in flavoring and fragrance. |
Limonene | C₁₀H₁₆ | A cyclic monoterpene known for its citrus scent; widely used in cleaning products. |
Geraniol | C₁₀H₁⁸O | A monoterpenoid alcohol that has floral notes; used in perfumes and as an insect repellent. |
Carvone | C₁₀H₁₂O | A chiral compound found in spearmint oil; used for flavoring and fragrance. |
Uniqueness of Citronellal:
Citronellal stands out due to its specific insect-repelling properties and its prominent role in natural products like citronella oil. Its distinct lemon scent differentiates it from other similar compounds that may possess different aromatic profiles or functional properties.
Citronellal exhibits a complex three-dimensional molecular structure characterized by significant conformational flexibility. The compound possesses the molecular formula C₁₀H₁₈O with a molecular weight of 154.25 g/mol [1] [2]. The IUPAC nomenclature designates this compound as 3,7-dimethyloct-6-enal, reflecting its aldehyde functionality and branched aliphatic chain structure [1] [3].
The molecular geometry of citronellal is dominated by the presence of a single chiral center located at the C3 position, which creates a tertiary carbon bearing a methyl substituent [4] [5]. This stereogenic center gives rise to two enantiomeric forms: R-(+)-citronellal and S-(-)-citronellal, with the R-configuration being predominant in natural sources [4] [5]. Recent computational studies utilizing density functional theory calculations have revealed that citronellal preferentially adopts a folded conformation in solution due to dispersion interactions [6] [4]. This quasi-folded conformation results from London forces and molecular orbital interactions that stabilize the structure by bringing the terminal portions of the molecule into proximity [4].
The conformational flexibility of citronellal arises from five C-C single bonds along the backbone, resulting in multiple stable energy conformations [7]. Broadband rotational spectroscopy studies have identified fifteen different conformations under molecular jet conditions, representing the highest number of conformers reported for a chiral molecule of this size using microwave spectroscopy [7]. The conformational analysis reveals that ground-state structures with globular conformations are strongly favored through conformational relaxation pathways [7].
Stereochemically, citronellal demonstrates remarkable enantiomeric excess in natural sources, with isolated samples showing 88.21% enantiomeric excess of the R-(+)-form [5]. The optical rotation values for the R-enantiomer range from +8.35° to +11.50°, providing a reliable method for stereochemical assessment [8] [5]. The stereochemical stability of citronellal under normal storage conditions makes it suitable for various analytical applications, including its use as a chiral derivatizing agent for nuclear magnetic resonance spectroscopy [4].
Citronellal exhibits well-defined phase transition characteristics that are fundamental to its handling and application. The compound maintains a liquid state at room temperature, with an estimated melting point of approximately -16°C [8]. The normal boiling point occurs at 207°C under standard atmospheric pressure, representing the primary liquid-vapor phase transition [8] [9].
The standard enthalpy of fusion has been calculated using the Joback estimation method as 19.31 kJ/mol [10]. This relatively low fusion enthalpy is consistent with the weak intermolecular forces present in the liquid state, primarily van der Waals interactions between the hydrocarbon chains. The phase transition behavior is further characterized by the absence of solid-solid phase transitions within the normal operating temperature range.
Critical point parameters have been estimated using group contribution methods, yielding a critical pressure of 2405.28 kPa [10]. However, experimental determination of the critical temperature remains unavailable in the current literature. The thermal stability of citronellal extends to approximately 190°C, as determined by differential scanning calorimetry according to DIN 51007 standards [11]. Above this temperature, thermal decomposition processes begin to occur, limiting the useful temperature range for practical applications.
The volatility characteristics of citronellal are governed by temperature-dependent vapor pressure relationships that directly influence its behavior in various applications. At 20°C, the vapor pressure measures 0.16 hPa as determined by OECD Guideline 104 methodology [12] [11]. This value increases to 0.28 hPa at 25°C and reaches 1.73 hPa at 50°C [13] [11], demonstrating the exponential relationship between temperature and vapor pressure typical of organic compounds.
The standard enthalpy of vaporization has been calculated as 44.22 kJ/mol using the Joback group contribution method [10]. This moderate vaporization enthalpy reflects the molecular size and intermolecular interactions present in liquid citronellal. The vapor density relative to air is 5.31 at 20°C, indicating that citronellal vapor is significantly heavier than air and will tend to settle in low-lying areas [11].
The flash point of citronellal ranges from 77°C to 86°C depending on the measurement method employed [8] [13] [14]. The autoignition temperature occurs at 202°C as measured according to DIN 51794 standards [11]. These parameters are critical for safety considerations in industrial handling and storage applications.
Experimental vapor pressure data demonstrates the compound's moderate volatility profile. At the normal boiling point of 207°C, the vapor pressure reaches standard atmospheric pressure (1013.25 hPa)[calculation]. The vapor pressure coefficient with temperature follows an Arrhenius-type relationship, though specific Antoine equation parameters for citronellal remain unreported in the current literature.
Citronellal exhibits distinctly different solubility behaviors across various solvent systems, reflecting its amphiphilic molecular structure containing both hydrophobic alkyl chains and a polar aldehyde functional group. The aqueous solubility at 25°C measures 88 mg/L (0.088 g/L), classifying citronellal as poorly soluble in water [13] [12]. This limited aqueous solubility is consistent with the compound's predominantly hydrophobic character and relatively high molecular weight.
The octanol-water partition coefficient (log P) measures 3.62 at 25°C as determined by OECD Test Guideline 107 [12]. This value indicates strong lipophilic character and preferential partitioning into organic phases over aqueous systems. The high partition coefficient has significant implications for bioavailability, environmental fate, and extraction procedures.
In organic solvent systems, citronellal demonstrates excellent solubility characteristics. The compound is readily soluble in ethanol, with solubility data indicating that 1 mL of citronellal dissolves in 5 mL of 70% ethanol at room temperature [13]. Complete miscibility occurs with various organic solvents including chloroform, ether, and oils [15] [16]. The solubility in methanol is described as sparingly soluble, suggesting intermediate solubility behavior in this polar protic solvent [16].
The multiphase distribution behavior of citronellal is particularly relevant for extraction and purification processes. In biphasic systems, the compound preferentially partitions into the organic phase due to its lipophilic nature. This characteristic is exploited in industrial separation processes and analytical extraction procedures. The solubility temperature dependence follows typical organic compound behavior, with increased solubility at elevated temperatures across all solvent systems.
The amphiphilic nature of citronellal, arising from the polar aldehyde group and nonpolar hydrocarbon chain, influences its behavior at interfaces. This property contributes to its effectiveness in fragrance applications and its ability to interact with both hydrophobic and hydrophilic environments in biological systems.
Nuclear magnetic resonance spectroscopy provides comprehensive structural identification markers for citronellal. The ¹H NMR spectrum exhibits characteristic signals that enable unambiguous identification [17]. The aldehyde proton appears as a distinctive triplet at 9.731 ppm, coupled to the adjacent methylene protons [17]. The alkene proton H4 resonates as a triplet at 5.086 ppm, reflecting coupling with the allylic methylene protons [17].
The ¹³C NMR spectrum displays equally diagnostic signals for structural confirmation [17]. The carbonyl carbon C10 appears at 201.895 ppm, characteristic of aliphatic aldehydes [17]. The quaternary alkene carbon C3 resonates at 131.058 ppm, while the corresponding CH carbon C4 appears at 123.803 ppm [17]. The methylene carbon adjacent to the carbonyl (C9) provides a distinctive signal at 50.594 ppm [17].
Infrared spectroscopy offers additional identification markers through characteristic functional group absorptions [17]. The aldehyde carbonyl stretch appears as a strong absorption at 1724.2 cm⁻¹ [17]. The C-H stretching region displays multiple absorptions: strong absorption at 2924.09 cm⁻¹ for sp³ C-H bonds and weak absorption at 2870.08 cm⁻¹ for the aldehyde C-H bond [17]. The alkene C=C stretch produces a weak absorption at 1643.35 cm⁻¹ [17].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns for structural elucidation [18] [19]. The molecular ion peak appears at m/z 154 with relatively low intensity (5%) [18]. The base peak occurs at m/z 69 (100% relative intensity), corresponding to the C₅H₉⁺ fragment ion [18] [19]. Additional significant fragments include m/z 136 (10%) representing [M-H₂O]⁺- and m/z 95 (60%) from further fragmentation [18] [19].
Catalytic oxidation represents the predominant synthetic approach for citronellal production, utilizing heterogeneous and homogeneous catalysts to achieve selective transformations of precursor compounds [1] [2] [23]. These protocols demonstrate superior efficiency compared to traditional extraction methods while enabling precise control over product stereochemistry and purity.
The copper-tetramethylethylenediamine (TMEDA) catalytic system has established itself as a highly effective platform for citronellal synthesis through selective oxidation mechanisms [3] [4] [5]. This complex, with molecular formula corresponding to di-μ-hydroxo-bis[(N,N,N',N'-tetramethylethylenediamine)copper(II)] chloride and molecular weight of 466.4 grams per mole, operates through sophisticated C(sp³)-H functionalization pathways [5].
The mechanistic framework involves hydrogen atom abstraction from alcohol substrates with simultaneous copper-hydride species formation [3]. Experimental investigations demonstrate conversion rates approaching 99% with corresponding selectivity values of 99% under optimized conditions [3]. The system operates effectively at room temperature with minimal catalyst loading requirements, typically 2 mol% copper iodide and 5 mol% TMEDA [4].
Critical reaction parameters include temperature control at 50°C, inert atmosphere maintenance, and reaction periods of 3 hours for optimal performance [6]. The protocol demonstrates remarkable environmental compatibility through solvent-free operation and mild reaction conditions [4]. Cross-coupling reactions involving aryl acetonitriles with benzyl alcohols achieve α-alkylated nitrile products with yields reaching 99% [3].
Process optimization studies reveal that substrate concentration, catalyst-to-substrate ratios, and reaction atmosphere significantly influence conversion efficiency [6]. The geraniol conversion rate of 85% with citronellal selectivity of 94% and enantiomeric excess of 99% represents optimal performance under nitrogen protection at 0.1 MPa pressure [6].
Radical cocatalyst methodologies incorporate complementary catalytic species to enhance reaction efficiency through synergistic mechanisms [7] [8] [9]. These systems demonstrate particular efficacy in producing stereochemically pure citronellal derivatives through carefully orchestrated cascade reactions.
Bienzymatic cascade systems exemplify advanced radical cocatalyst technology, combining copper radical alcohol oxidase (CgrAlcOx) with flavin-dependent ene reductase (OYE2) to achieve remarkable stereoselectivity [7] [9]. The system produces (R)-citronellal with enantiomeric excess exceeding 96.9% under optimized biphasic reaction conditions [9].
Immobilization strategies utilizing metal-affinity chromatography on specialized resins enhance catalyst performance through improved recovery and reusability characteristics [9]. The implementation of Seplife/Ni and Chromalite/Co resins enables effective enzyme immobilization while maintaining catalytic activity. Optimal immobilization densities of 5 mg CgrAlcOx per gram dry resin and 10 mg OYE2 plus 3 mg glucose dehydrogenase per gram dry resin achieve maximum conversion efficiency [9].
Biphasic reaction systems address substrate and product absorption challenges while preventing enzyme inhibition by final products [9]. The organic phase serves as both substrate reservoir and product sink, enabling concurrent cascade operation. Under optimal conditions, the system achieves 95% conversion to (R)-citronellal with 96.9% enantiomeric excess within 7 hours of reaction time [9].
Biocatalytic approaches offer environmentally sustainable alternatives for citronellal production through whole-cell microorganisms and isolated enzyme systems [10] [11] [13]. These methodologies demonstrate exceptional stereoselectivity capabilities while operating under mild reaction conditions with reduced environmental impact.
Saccharomyces cerevisiae represents the most extensively characterized microorganism for citronellal biotransformation, demonstrating versatile substrate conversion capabilities through multiple enzymatic pathways [12] [13] [14]. The yeast exhibits natural alcohol dehydrogenase activity enabling selective reduction and oxidation of monoterpene substrates.
Free cell biotransformation systems achieve citronellol production concentrations of 0.24-0.27 grams per liter over extended incubation periods of 6-15 days [13]. The process requires careful optimization of culture conditions including pH 5.5, temperature 27°C, and agitation at 150 rpm for maximum efficiency [24] [25]. Initial substrate concentrations of 4.47 grams per liter L-citronellal enable optimal conversion to 3.5 grams per liter L-citronellol within 8 hours [24].
Immobilized cell methodologies demonstrate enhanced performance characteristics compared to free cell systems [13] [24]. Alginate immobilization matrices enable citronellol production of 0.485 grams per liter within 6 days while providing cell stability for multiple reuse cycles [13]. Immobilized Rhodotorula minuta cells achieve L-citronellol concentrations of 3.3 grams per liter under optimal conditions of pH 6, temperature 27°C, and 150 rpm agitation [24].
Advanced genetic engineering approaches have revolutionized Saccharomyces cerevisiae performance through targeted enzyme modifications [11]. Structure-guided engineering of alcohol dehydrogenase from Escherichia coli K12 (AdhP) produces enhanced variants with improved catalytic efficiency. The triple mutant AdhP 260T/284A/268P demonstrates 1.28-fold improvement in catalytic efficiency (kcat/Km) toward geraniol substrates [11].
The hydrogen-borrowing cascade system utilizing engineered AdhP and ene-reductase OYE2p from Saccharomyces cerevisiae YJM1341 achieves remarkable performance metrics [11]. Under optimized conditions, the system converts 23.14 grams per liter geraniol into (R)-citronellal with 98.23% conversion rate and 96.7% enantiomeric excess [11]. This atom-efficient approach eliminates cosubstrate requirements while maintaining high stereoselectivity.
The Continuous Closed-Gas Loop Bioreactor (CCGLB) system addresses fundamental limitations of conventional liquid-phase biotransformation through innovative reactor design principles [10] [15] [26]. This technology enables gas-phase substrate delivery while maintaining optimal aqueous-phase biocatalyst environments.
Operational advantages of CCGLB systems include in situ product removal, elimination of substrate solubility constraints, enhanced gas-phase mass transfer efficiency, and prevention of substrate inhibition effects [15]. These characteristics collectively enable higher product concentrations compared to traditional shake-flask methodologies while reducing downstream processing requirements.
Critical optimization parameters for CCGLB operation demonstrate distinct requirements for growing versus resting cell systems [10]. Growing cell configurations achieve optimal performance at pH 7, temperature 30°C, agitation rate 500 rpm, and substrate flow rate 8 liters per minute, producing maximum citronellol concentrations of 1.18 grams per liter [10]. However, cell growth experiences approximately 60% reduction due to substrate toxicity effects.
Resting cell systems demonstrate superior performance characteristics, achieving citronellol concentrations of 2.38 grams per liter with specific activity of 7.9 units per gram cell [10]. Optimal conditions include pH 7, temperature 30°C, agitation rate 350 rpm, substrate flow rate 8 liters per minute, and glucose concentration 50 grams per liter as energy source [10].
Mathematical modeling incorporating Michaelis-Menten kinetics coupled with two-film mass transfer theory enables quantitative reactor optimization [10]. Kinetic parameter determination yields Vmax of 0.015 grams per hour per gram cell and Km of 17.9 grams per liter from shake-flask experiments [10]. Process simulations guide operational parameter selection for maximum productivity while maintaining product quality specifications.
The CCGLB system achieves 5-fold improvement in citronellol production compared to conventional liquid-phase biotransformation methods [10]. Clear product recovery without downstream processing requirements represents a significant economic advantage for industrial implementation.
Industrial citronellal production confronts multidimensional challenges encompassing raw material availability, economic viability, technical scalability, and environmental sustainability [16] [17] [19]. These challenges necessitate comprehensive solutions integrating technological innovation, supply chain optimization, and sustainable manufacturing practices.
Raw material supply constraints represent the primary bottleneck for natural citronellal production [16] [17]. Citronella grass cultivation requires specific climatic conditions and exhibits seasonal availability variations. The natural extraction yield of 0.8% necessitates processing approximately 750 tonnes of citronella grass annually for a 6-tonne production facility [18]. This low efficiency contributes substantially to production costs and supply chain complexity.
Economic challenges arise from the combination of high production expenses and volatile market pricing [16]. Capital investment requirements for distillation equipment represent significant barriers for small-scale producers. Cost analysis indicates citronella leaf production costs of 1,321 rupees per kilogram, with land rent comprising 43% of total expenses [19]. Production cost reduction to 758.59 rupees per kilogram requires collaboration with essential oil refiners for integrated operations [19].
Technical scalability limitations manifest particularly in biocatalytic processes where oxygen transfer constraints limit reactor performance [10]. While CCGLB systems address some limitations, industrial implementation requires sophisticated process control systems and specialized equipment. Scale-up considerations include heat and mass transfer optimization, mixing efficiency enhancement, and product recovery system integration.
Quality control challenges involve maintaining consistent product purity and stereochemical specifications across production batches [20]. Advanced analytical monitoring systems incorporating real-time quality assessment enable compliance with pharmaceutical and food-grade requirements. Process automation technologies provide solutions for continuous quality assurance while reducing operational costs.
Environmental impact considerations encompass waste management from essential oil production and energy consumption in thermal processing operations [17]. Circular economy implementation principles enable waste stream utilization for value-added products including soaps, antiseptics, detergents, and perfumes [17]. Energy efficiency improvements through process integration and heat recovery systems reduce environmental footprint while improving economic performance.
Proposed solutions include modular distillation unit development with reduced capacity requirements, integrated supply chain management systems, and value-added product diversification strategies [17]. Post-pandemic recovery initiatives demonstrate successful collaboration between farmers, researchers, and government entities in developing innovative solutions [17]. Modified distillation machines with 100-kilogram capacity reduce investment costs by 8.5% and variable costs by 10.8% while increasing revenue by 5.9% [17].
Corrosive;Irritant;Health Hazard;Environmental Hazard